
3',4'-Difluoro-2-methyl-1,1'-biphenyl
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Overview
Description
3’,4’-Difluoro-2-methyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methyl group attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to fluorine’s electron-withdrawing effects) undergoes electrophilic substitution at specific positions.
Nitration
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Reagents : Concentrated HNO₃ in H₂SO₄
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Conditions : 0–5°C, 2–4 hours
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Product : Nitro derivatives at the 5-position of the non-fluorinated ring.
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Mechanism : Fluorine directs incoming electrophiles to the meta position relative to itself.
Sulfonation
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Reagents : Fuming H₂SO₄
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Conditions : 80°C, 6 hours
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Product : Sulfonic acid derivatives at the 5-position.
Nucleophilic Aromatic Substitution
The fluorine atoms at the 3' and 4' positions participate in nucleophilic substitution under high-temperature conditions.
Fluorine Replacement
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Reagents : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK)
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Conditions : DMSO, 120°C, 12 hours
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Product : Methoxy or tert-butoxy derivatives.
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Yield : ~65–75% for methoxy substitution.
Cross-Coupling Reactions
The biphenyl scaffold facilitates Pd-catalyzed cross-coupling reactions for functionalization.
Suzuki-Miyaura Coupling
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Catalyst : Pd(PPh₃)₄ (1 mol%)
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Conditions : K₂CO₃, ethanol/water (3:1), 80°C, 24 hours
Buchwald-Hartwig Amination
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Catalyst : Pd₂(dba)₃/Xantphos
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Conditions : Toluene, 110°C, 18 hours
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Product : Secondary/tertiary amines at the 2-methyl position.
Oxidation and Reduction
The methyl group and amine derivatives undergo redox transformations.
Oxidation of Methyl Group
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Reagents : KMnO₄ in acidic H₂O
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Conditions : 100°C, 8 hours
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Product : Carboxylic acid derivative (3',4'-difluoro-2-carboxy-1,1'-biphenyl).
Reduction of Nitro Intermediates
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Reagents : H₂, 10% Pd/C
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Conditions : Ethanol, 50°C, 2–5 hours
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Product : Corresponding amine (3',4'-difluoro-2-methyl-1,1'-biphenyl-3-amine) .
Halogenation
The methyl group undergoes radical halogenation under controlled conditions.
Bromination
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Reagents : N-bromosuccinimide (NBS), AIBN
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Conditions : CCl₄, reflux, 6 hours
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Product : 2-(bromomethyl)-3',4'-difluoro-1,1'-biphenyl.
Coordination with Metal Catalysts
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Example : Interaction with Pd(OAc)₂ in Heck reactions to form styrene derivatives .
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Conditions : DMF, 120°C, 12 hours
Photocatalytic Degradation
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Reagents : TiO₂ under UV light
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Conditions : Aqueous medium, 24 hours
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Outcome : 85% degradation to CO₂ and HF.
Table 2: Thermodynamic and Kinetic Data for Select Reactions
Reaction | Activation Energy (kJ/mol) | ΔG‡ (kJ/mol) | Rate Constant (s⁻¹) |
---|---|---|---|
Nitration | 85 | 78 | 1.2 × 10⁻³ |
Suzuki Coupling | 92 | 84 | 5.6 × 10⁻⁴ |
Bromination | 75 | 68 | 3.8 × 10⁻³ |
Mechanistic Insights
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Electrophilic Substitution : Fluorine’s -I effect directs electrophiles to the less deactivated ring.
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Nucleophilic Substitution : High-temperature conditions overcome the aromatic ring’s deactivation by fluorine.
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Cross-Coupling : The methyl group stabilizes intermediates via hyperconjugation, enhancing reaction efficiency .
This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions makes it valuable in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorine atoms can enhance binding affinity and selectivity in drug design .
Medicine: The compound is explored for its potential use in medicinal chemistry. Fluorinated biphenyl derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used in the production of liquid crystals for display technologies. Its unique properties contribute to the performance and stability of liquid crystal displays .
Mechanism of Action
The mechanism by which 3’,4’-Difluoro-2-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound interacts with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding interactions through hydrogen bonding and van der Waals forces, leading to increased potency and selectivity .
Comparison with Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 3,5-Difluoro-1,1’-biphenyl
- 4’-Difluoro-2-methyl-1,1’-biphenyl
Uniqueness: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is unique due to the specific positioning of its fluorine atoms and methyl group. This arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from other fluorinated biphenyl derivatives .
Properties
Molecular Formula |
C13H10F2 |
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Molecular Weight |
204.21 g/mol |
IUPAC Name |
1,2-difluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3 |
InChI Key |
LGPAPPMVPUDXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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